HP590

Description

Properties

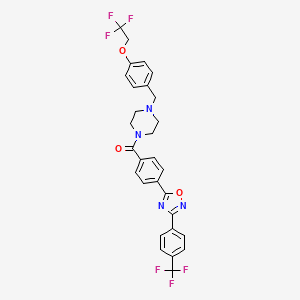

Molecular Formula |

C29H24F6N4O3 |

|---|---|

Molecular Weight |

590.5 g/mol |

IUPAC Name |

[4-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]piperazin-1-yl]-[4-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phenyl]methanone |

InChI |

InChI=1S/C29H24F6N4O3/c30-28(31,32)18-41-24-11-1-19(2-12-24)17-38-13-15-39(16-14-38)27(40)22-5-3-21(4-6-22)26-36-25(37-42-26)20-7-9-23(10-8-20)29(33,34)35/h1-12H,13-18H2 |

InChI Key |

VFBJWQHKJOGQRX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)OCC(F)(F)F)C(=O)C3=CC=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

HP590: A Technical Deep Dive into its Mechanism of Action as a Dual STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HP590 is a novel, orally active, and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] Its unique mechanism of action lies in its ability to simultaneously inhibit the phosphorylation of STAT3 at two critical residues: Tyrosine 705 (Tyr705) and Serine 727 (Ser727).[2][3][4] This dual inhibition disrupts both the canonical and non-canonical STAT3 signaling pathways, leading to the suppression of tumor cell proliferation, induction of apoptosis, and impairment of key cellular functions reliant on STAT3 activity. Preclinical studies have demonstrated this compound's efficacy in gastric cancer models, both in vitro and in vivo, highlighting its potential as a promising therapeutic agent.[1][2][4]

Core Mechanism of Action: Dual Inhibition of STAT3 Phosphorylation

This compound exerts its biological effects by directly targeting the STAT3 protein.[4] Unlike many other STAT3 inhibitors that primarily focus on the Tyr705 phosphorylation site, this compound effectively blocks phosphorylation at both Tyr705 and Ser727.[2][3][4]

-

Inhibition of Tyr705 Phosphorylation: Phosphorylation of Tyr705 is a canonical step in STAT3 activation, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression. By preventing this phosphorylation, this compound inhibits the transcription of key genes involved in cell proliferation and survival, such as c-Myc and cyclin D1.[1]

-

Inhibition of Ser727 Phosphorylation: The phosphorylation of Ser727 plays a crucial role in the non-canonical functions of STAT3, particularly its involvement in mitochondrial activity. Inhibition of this phosphorylation by this compound impairs mitochondrial function.

This dual-pronged attack on STAT3 activation makes this compound a highly effective modulator of STAT3-driven oncogenic signaling.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data demonstrating the potency of this compound from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | IC50 (nM) |

| STAT3 Luciferase Activity | - | 27.8[1] |

| ATP Inhibition | - | 24.7[1] |

| Anti-proliferative Activity | MKN45 | 9.3[1] |

| AGS | 13.5[1] | |

| MGC803 | 8.7[1] |

Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model

| Treatment Group | Dosage | Tumor Growth Inhibition |

| This compound | 25 mg/kg (oral, daily) | Concentration-dependent inhibition[1] |

| This compound | 50 mg/kg (oral, daily) | Effective inhibition of GC growth[1] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of action of this compound, a dual inhibitor of STAT3 phosphorylation.

Caption: Experimental workflow for evaluating the efficacy of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Proliferation Assay

-

Cell Lines: Human gastric cancer cell lines (MKN45, AGS, and MGC803).

-

Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with varying concentrations of this compound (ranging from 0 to 40 µM) for 72 hours.[1]

-

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

-

Western Blot Analysis for Protein Phosphorylation and Expression

-

Objective: To determine the effect of this compound on the phosphorylation of STAT3 and the expression of its downstream target proteins.

-

Protocol:

-

Gastric cancer cells are treated with different concentrations of this compound (0-40 nM) for various time points (0-24 hours).[1]

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), total STAT3, c-Myc, and cyclin D1.

-

After washing, the membrane is incubated with a corresponding secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Assay

-

Objective: To assess the ability of this compound to induce apoptosis in gastric cancer cells.

-

Protocol:

-

MKN45 and AGS cells are treated with increasing concentrations of this compound (5-20 nM) for 48 hours.[1]

-

Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

-

STAT3 Nuclear Translocation Assay

-

Objective: To investigate the effect of this compound on IL-6-mediated STAT3 nuclear translocation.

-

Protocol:

-

MKN45 cells are pre-treated with this compound (40 nM).[1]

-

The cells are then stimulated with interleukin-6 (IL-6) to induce STAT3 phosphorylation and nuclear translocation.

-

Following stimulation, cells are fixed and permeabilized.

-

Immunofluorescence staining is performed using an anti-STAT3 antibody.

-

The subcellular localization of STAT3 is visualized and analyzed using fluorescence microscopy.

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy and safety of this compound in a preclinical model.

-

Protocol:

-

Female BALB/c nude mice are subcutaneously injected with MKN45 gastric cancer cells.

-

Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally once daily at doses of 25 and 50 mg/kg for 5 weeks.[1]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the treatment period, tumors and major organs are harvested for further analysis, including immunohistochemistry for STAT3 phosphorylation and the proliferation marker Ki67.[1]

-

Conclusion

This compound represents a significant advancement in the development of STAT3 inhibitors. Its unique dual inhibitory mechanism, targeting both Tyr705 and Ser727 phosphorylation, provides a comprehensive blockade of STAT3 signaling. The potent anti-proliferative and pro-apoptotic effects observed in preclinical gastric cancer models, coupled with its oral bioavailability and favorable safety profile, position this compound as a strong candidate for further clinical investigation in the treatment of STAT3-driven malignancies. The detailed experimental protocols provided herein offer a framework for the continued evaluation and understanding of this promising therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - figshare - Figshare [figshare.com]

- 3. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

HP590: A Technical Guide to a Novel Dual STAT3 Phosphorylation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical intracellular transcription factor involved in a myriad of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Its constitutive activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The activation of STAT3 is a tightly regulated process, primarily mediated by phosphorylation at two key residues: Tyrosine 705 (Y705) and Serine 727 (S727). Phosphorylation at Y705 is considered the canonical activation step, leading to STAT3 dimerization, nuclear translocation, and subsequent gene transcription. The phosphorylation of S727 is involved in the maximal transcriptional activation of STAT3 and has also been implicated in its mitochondrial functions.

Historically, the development of STAT3 inhibitors has predominantly focused on targeting the Y705 phosphorylation event. However, emerging evidence underscores the importance of S727 phosphorylation in tumorigenesis, suggesting that a dual-inhibition strategy may offer a more comprehensive and effective anti-cancer therapeutic approach. This technical guide provides an in-depth overview of HP590, a novel, potent, and orally bioavailable small molecule inhibitor that dually targets the phosphorylation of STAT3 at both Y705 and S727.

This compound: A Novel Dual STAT3 Phosphorylation Inhibitor

This compound is a triaromatic heterocyclic derivative identified as a highly potent inhibitor of STAT3.[1] It has been shown to selectively target STAT3 and inhibit both its canonical (Y705) and non-canonical (S727) activation pathways, leading to the suppression of STAT3-mediated biological functions and the inhibition of cancer cell growth.[1][2]

Quantitative Activity of this compound

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Assay | IC50 (nM) | Reference |

| STAT3 Luciferase Activity | 27.8 | [3] |

| ATP Inhibition | 24.7 | [3] |

Table 1: Biochemical Inhibitory Activity of this compound.

| Gastric Cancer Cell Line | IC50 (nM) | Reference |

| MKN45 | 9.3 | [3] |

| AGS | 13.5 | [3] |

| MGC803 | 8.7 | [3] |

Table 2: Anti-proliferative Activity of this compound in Gastric Cancer Cell Lines.

While precise IC50 values for the direct inhibition of phosphorylation at Y705 and S727 are described as being in the "lower nanomolar" range in the primary literature, it has been demonstrated that this compound completely inhibits the phosphorylation of both residues in gastric cancer cells at a concentration of 40 nM.[1][3]

Mechanism of Action: The STAT3 Signaling Pathway

The diagram below illustrates the canonical and non-canonical STAT3 signaling pathways and highlights the dual inhibitory action of this compound.

References

Technical Whitepaper: The Role of HP590 in Inhibiting the STAT3 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein and transcription factor that plays a pivotal role in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Aberrant and persistent activation of the STAT3 pathway is a hallmark of numerous human cancers, including gastric cancer, where it drives tumorigenesis, metastasis, and therapeutic resistance.[1][3] Consequently, STAT3 has emerged as a high-priority target for cancer therapy.[1][4] This document details the mechanism and efficacy of HP590, a novel, potent, and orally bioavailable small molecule inhibitor of STAT3.[5][6][7] Uniquely, this compound targets the dual phosphorylation sites of STAT3—Tyrosine 705 (Tyr705) and Serine 727 (Ser727)—thereby inhibiting both its canonical and noncanonical activation pathways.[1][5][6] This guide provides a comprehensive overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

The STAT3 Signaling Pathway and this compound's Mechanism of Inhibition

The activation of STAT3 is a multi-step process, typically initiated by cytokines and growth factors binding to their cell surface receptors. This leads to the activation of associated Janus kinases (JAKs) or other kinases like Src.[4][8]

-

Canonical Activation: Activated kinases phosphorylate STAT3 at the Tyr705 residue.[1][2] This phosphorylation event is crucial as it facilitates the formation of STAT3 homodimers through reciprocal SH2 domain interactions.[1][8]

-

Noncanonical Activation: Phosphorylation also occurs at the Ser727 residue, which is implicated in enhancing the transcriptional activity of STAT3 and is involved in mitochondrial functions.

-

Nuclear Translocation & Gene Transcription: Once dimerized, STAT3 translocates to the nucleus, binds to specific DNA sequences in the promoters of target genes, and initiates the transcription of genes involved in cell proliferation (e.g., Cyclin D1), survival (e.g., Bcl-xL), and angiogenesis.

This compound exerts its inhibitory effect by potently suppressing the phosphorylation of STAT3 at both the Tyr705 and Ser727 sites.[1][5] This dual inhibition prevents STAT3 dimerization, nuclear translocation, and subsequent gene transcription, effectively blocking both canonical and noncanonical signaling and leading to the suppression of tumor growth.[5][6]

Quantitative Efficacy Data

This compound demonstrates potent inhibitory activity in both enzymatic and cell-based assays. The following tables summarize the key quantitative metrics of its efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Parameter | IC₅₀ Value |

|---|---|---|

| Luciferase Reporter Assay | STAT3 Transcriptional Activity | 27.8 nM[9] |

| Kinase Assay | ATP Inhibition | 24.7 nM[9] |

Data sourced from MedchemExpress product information.[9]

Table 2: Anti-proliferative Activity of this compound in Gastric Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (72h) |

|---|---|---|

| MKN45 | Gastric Cancer | 9.3 nM[9] |

| AGS | Gastric Cancer | 13.5 nM[9] |

| MGC803 | Gastric Cancer | 8.7 nM[9] |

Data sourced from MedchemExpress product information.[9]

Key Experimental Protocols

The characterization of this compound involves standard and advanced molecular biology techniques. Detailed methodologies for key experiments are provided below.

Western Blotting for STAT3 Phosphorylation

This protocol is used to determine the levels of total and phosphorylated STAT3 in cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate gastric cancer cells (e.g., AGS, MKN45) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours). Stimulate with a STAT3 activator like IL-6 for 20-30 minutes before harvesting if assessing inhibition of induced phosphorylation.[10]

-

Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8% SDS-polyacrylamide gel.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[12]

-

Antibody Incubation:

-

Primary Antibody: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include: anti-p-STAT3 (Tyr705), anti-p-STAT3 (Ser727), anti-total STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Secondary Antibody: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

-

Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imaging system.

-

Analysis: Quantify band intensities using image analysis software. Normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control.

Cell Viability (CCK-8/MTT) Assay

This assay measures the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[3]

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 40 µM) in fresh medium.[9] Include wells with vehicle (DMSO) as a negative control and wells with no cells as a blank control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) to each well.[3][12]

-

Final Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.

-

Absorbance Measurement: If using MTT, first add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Data Analysis: Subtract the blank reading, normalize the data to the vehicle control (defined as 100% viability), and plot the cell viability against the log concentration of this compound. Calculate the IC₅₀ value using non-linear regression analysis.

Co-Immunoprecipitation (Co-IP) for STAT3 Dimerization

This protocol assesses the ability of this compound to inhibit STAT3 dimerization.

Methodology:

-

Cell Treatment and Lysis: Treat cells expressing tagged STAT3 (e.g., HA-STAT3 and Myc-STAT3) with this compound or vehicle control, followed by stimulation with IL-6. Lyse the cells in a non-denaturing Co-IP lysis buffer.[12]

-

Pre-clearing: Incubate the cell lysates with Protein A/G agarose beads for 1 hour to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to remove the beads and incubate the supernatant (pre-cleared lysate) overnight at 4°C with an antibody against one of the tags (e.g., anti-HA antibody).

-

Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an antibody against the other tag (e.g., anti-Myc antibody) to detect the co-precipitated STAT3 monomer, thereby assessing the level of dimerization.

Conclusion

This compound is a highly potent STAT3 inhibitor with a novel dual-action mechanism that suppresses both Tyr705 and Ser727 phosphorylation.[1][5] This comprehensive inhibition of both canonical and noncanonical STAT3 activation pathways translates to low nanomolar efficacy in suppressing the proliferation of gastric cancer cells.[9] The data strongly support the therapeutic potential of this compound as a targeted agent for cancers driven by aberrant STAT3 signaling.[1][6] The detailed protocols provided herein serve as a guide for researchers aiming to investigate this compound or similar STAT3 inhibitors in a preclinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of STAT3-ferroptosis negative regulatory axis suppresses tumor growth and alleviates chemoresistance in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Item - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - figshare - Figshare [figshare.com]

- 8. Targeting STAT3 by a small molecule suppresses pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 12. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of miR-590-5p in Gastric Cancer Cell Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastric cancer remains a significant global health challenge, with a pressing need for novel therapeutic targets. Emerging evidence has implicated microRNAs (miRNAs) as critical regulators of tumorigenesis. This technical guide delves into the multifaceted role of miR-590-5p in modulating gastric cancer cell proliferation. It has been demonstrated that miR-590-5p is significantly upregulated in gastric cancer tissues and cell lines, where it promotes cell proliferation, invasion, and chemoresistance. The primary mechanism of action involves the direct targeting of the RECK (Reversion-inducing-cysteine-rich protein with Kazal motifs) gene, leading to the activation of the AKT/ERK signaling pathway. This guide provides a comprehensive summary of the quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved, offering a valuable resource for researchers and professionals in the field of oncology and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the impact of miR-590-5p on gastric cancer cell lines.

Table 1: Effect of miR-590-5p on Gastric Cancer Cell Proliferation (MTT Assay)

| Cell Line | Transfection | Result | Fold Change (vs. Control) |

| SGC-7901 | miR-590-5p mimics | Increased Proliferation | ~1.5 |

| BGC-823 | miR-590-5p inhibitor | Decreased Proliferation | ~0.6 |

Data synthesized from studies showing a significant increase in the proliferation of SGC-7901 cells upon miR-590-5p overexpression and a decrease in BGC-823 cell proliferation upon its inhibition.[1]

Table 2: Effect of miR-590-5p on Gastric Cancer Cell Invasion (Transwell Assay)

| Cell Line | Transfection | Result | Relative Invasion Rate (vs. Control) |

| SGC-7901 | miR-590-5p mimics | Increased Invasion | Significant Increase |

| BGC-823 | miR-590-5p inhibitor | Decreased Invasion | Significant Decrease |

Overexpression of miR-590-5p has been shown to markedly increase the invasive capabilities of SGC-7901 cells, while its inhibition impairs invasion in BGC-823 cells.[1]

Table 3: Effect of miR-590-5p on Chemosensitivity of Gastric Cancer Cells

| Cell Line | Transfection | Chemotherapeutic Agent | Result |

| SGC-7901 | miR-590-5p mimics | Cisplatin (cDDP) | Decreased Sensitivity |

| SGC-7901 | miR-590-5p mimics | Paclitaxel (PTX) | Decreased Sensitivity |

| BGC-823 | miR-590-5p inhibitor | Cisplatin (cDDP) | Increased Sensitivity |

| BGC-823 | miR-590-5p inhibitor | Paclitaxel (PTX) | Increased Sensitivity |

Ectopic expression of miR-590-5p reduces the sensitivity of gastric cancer cells to common chemotherapeutic agents like cisplatin and paclitaxel.[1]

Key Signaling Pathway

The oncogenic effects of miR-590-5p in gastric cancer are primarily mediated through the direct targeting of RECK, a known tumor suppressor. By binding to the 3'-UTR of RECK mRNA, miR-590-5p suppresses its expression. Reduced RECK levels lead to the subsequent activation of the PI3K/AKT and ERK signaling pathways, which are crucial for cell proliferation, survival, and invasion.

miR-590-5p signaling cascade in gastric cancer.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cell Culture and Transfection

-

Cell Lines: Human gastric cancer cell lines SGC-7901 and BGC-823 are commonly used.

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For overexpression, cells are transfected with miR-590-5p mimics. For knockdown, a miR-590-5p inhibitor is used. A scrambled negative control (NC) is used in parallel. Transfections are typically performed using Lipofectamine 2000 reagent according to the manufacturer's instructions.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to quantify the expression levels of miR-590-5p.

Workflow for qRT-PCR analysis.

MTT Assay (Cell Proliferation)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Transfected cells are seeded into 96-well plates at a density of approximately 5 x 10^3 cells per well.

-

Incubation: Cells are incubated for 24, 48, 72, and 96 hours.

-

MTT Addition: 20 µL of MTT (5 mg/mL) solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

Transwell Invasion Assay

This assay is used to evaluate the invasive potential of cancer cells.

-

Chamber Preparation: The upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel.

-

Cell Seeding: Transfected cells (approximately 5 x 10^4) in serum-free medium are seeded into the upper chamber.

-

Chemoattractant: The lower chamber is filled with medium containing 10% FBS as a chemoattractant.

-

Incubation: The plate is incubated for 24-48 hours.

-

Cell Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The invaded cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invaded cells is counted under a microscope in several random fields.

Western Blot Analysis

Western blotting is used to detect the protein levels of RECK and key components of the AKT and ERK signaling pathways.

Western blot experimental workflow.

Luciferase Reporter Assay

This assay is performed to confirm the direct interaction between miR-590-5p and the 3'-UTR of RECK mRNA.

-

Vector Construction: The wild-type (WT) or mutant (MUT) 3'-UTR of RECK is cloned into a luciferase reporter vector.

-

Co-transfection: Gastric cancer cells are co-transfected with the reporter vector and either miR-590-5p mimics or a negative control.

-

Luciferase Activity Measurement: After 48 hours, the luciferase activity is measured using a dual-luciferase reporter assay system. A significant decrease in luciferase activity in cells co-transfected with the WT 3'-UTR and miR-590-5p mimics would confirm direct binding.

Conclusion and Future Directions

The collective evidence strongly indicates that miR-590-5p acts as an onco-miRNA in gastric cancer by promoting cell proliferation, invasion, and chemoresistance through the suppression of RECK and subsequent activation of the AKT/ERK signaling pathway.[1][2] These findings highlight the potential of miR-590-5p as a prognostic biomarker and a therapeutic target for gastric cancer. Future research should focus on the development of specific inhibitors of miR-590-5p and their evaluation in preclinical and clinical settings. Furthermore, a deeper understanding of the upstream regulators of miR-590-5p expression in gastric cancer is warranted to devise more comprehensive therapeutic strategies.

References

The Role of miR-590 in Promoting Apoptosis in Cancer: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Initial Note on Nomenclature: The query for "HP590" did not yield specific results for a compound of that name. However, extensive research points to a strong correlation with "miR-590," a microRNA that has been demonstrated to play a crucial role in the induction of apoptosis in cancer cells. This guide will focus on the mechanisms and experimental findings related to miR-590. It is also plausible that "this compound" could be a misnomer for an inhibitor of Heat Shock Protein 90 (HSP90), a known therapeutic target for inducing apoptosis in cancer.[1] This guide will primarily detail the pro-apoptotic functions of miR-590.

Core Concept: miR-590 as a Pro-Apoptotic Regulator

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally. In the context of cancer, miRNAs can act as either oncogenes or tumor suppressors. Emerging evidence has identified miR-590 as a tumor-suppressive miRNA that can inhibit cell proliferation and induce programmed cell death, or apoptosis, in various cancer types, notably in pancreatic ductal adenocarcinoma.[2]

The primary mechanism of miR-590's pro-apoptotic activity involves the direct targeting and subsequent downregulation of key oncogenes. One such validated target is the High Mobility Group A2 (HMGA2) protein.[2] By suppressing HMGA2, miR-590 initiates a signaling cascade that ultimately leads to the activation of the apoptotic machinery.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a study investigating the effects of miR-590 on pancreatic ductal adenocarcinoma cells (Capan-2 cell line).[2]

| Parameter | Experimental Condition | Result | Implication |

| miR-590 Expression | Pancreatic Ductal Adenocarcinoma Tissues vs. Normal Tissues | Significantly lower in tumor tissues | Loss of miR-590 may contribute to tumorigenesis. |

| HMGA2 Expression | Pancreatic Ductal Adenocarcinoma Tissues vs. Normal Tissues | Significantly higher in tumor tissues; negatively correlated with miR-590 | HMGA2 is a direct target of miR-590 and is overexpressed in this cancer. |

| Cell Viability (MTT Assay) | Capan-2 cells transfected with miR-590 mimics | Reduced cell viability | miR-590 inhibits cancer cell proliferation. |

| Cell Apoptosis (Flow Cytometry) | Capan-2 cells transfected with miR-590 mimics | Increased apoptotic rate | miR-590 induces programmed cell death. |

| Protein Expression (Western Blot) | Capan-2 cells with miR-590 overexpression | Downregulation of HMGA2, p-AKT, and p-mTOR | miR-590 exerts its effect through the HMGA2/AKT/mTOR signaling pathway. |

Signaling Pathway of miR-590-Induced Apoptosis

The pro-apoptotic effect of miR-590 is mediated through its regulation of the HMGA2/AKT/mTOR signaling pathway. The following diagram illustrates this molecular cascade.

References

Understanding the Oral Bioavailability of HP590: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

HP590 is a novel and potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in the proliferation and survival of various cancer cells. Described as an orally active agent, understanding its pharmacokinetic profile, particularly its oral bioavailability, is critical for its development as a therapeutic candidate. This technical guide provides a comprehensive overview of the available data on the oral bioavailability of this compound, including detailed experimental methodologies and relevant biological context.

Quantitative Pharmacokinetic Data

While the primary literature describes this compound as "orally bioavailable," specific quantitative data from formal pharmacokinetic studies, such as Cmax, Tmax, Area Under the Curve (AUC), and the oral bioavailability percentage (F%), have not been publicly disclosed in the pivotal study describing its discovery and initial characterization. The in vivo studies have focused on demonstrating its efficacy and tolerability following oral administration in a gastric cancer xenograft model.

Table 1: In Vivo Efficacy Study Dosing Summary

| Parameter | Value | Reference |

| Animal Model | BALB/c-nude mice with MKN45 cell line xenografts | [1][2] |

| Dosing Regimen | 25 and 50 mg/kg | [1][2] |

| Administration Route | Oral gavage | [1][2] |

| Dosing Frequency | Once daily | [1][2] |

| Treatment Duration | 5 weeks | [1][2] |

The absence of detailed pharmacokinetic parameters in the primary publication suggests that these studies may be ongoing or part of subsequent IND-enabling investigations.

Experimental Protocols

The following sections detail the methodologies employed in the in vivo studies that have established the oral activity of this compound.

In Vivo Tumor Xenograft Model

The in vivo anti-tumor efficacy of orally administered this compound was evaluated in a subcutaneous xenograft model using the human gastric cancer cell line MKN45.[1][2]

Protocol:

-

Cell Culture: MKN45 human gastric cancer cells were cultured in appropriate media until reaching the logarithmic growth phase.

-

Animal Model: Female BALB/c-nude mice (aged 4-6 weeks) were used for the study.

-

Tumor Implantation: A suspension of 5 x 106 MKN45 cells in 100 µL of serum-free medium was subcutaneously injected into the right flank of each mouse.

-

Tumor Growth and Grouping: When the tumors reached an average volume of approximately 100-150 mm³, the mice were randomly assigned to vehicle control and treatment groups.

-

Drug Formulation and Administration: this compound was formulated as a suspension for oral administration. A common formulation method for similar compounds involves suspending the agent in a vehicle such as a mixture of DMSO and 20% Solutrap® Soluble Modified β-Cyclodextrin (SBE-β-CD) in saline.[1] The designated doses (25 mg/kg and 50 mg/kg) were administered orally via gavage once daily for five consecutive weeks.[1][2]

-

Efficacy Assessment: Tumor volume and body weight were measured at regular intervals throughout the study. Tumor volume was calculated using the formula: (length × width²) / 2.

-

Tolerance Evaluation: The general health and body weight of the mice were monitored as indicators of treatment-related toxicity. The study reported no significant weight loss or apparent damage to major organs in the this compound-treated mice, suggesting good tolerance at the tested doses.[1]

-

Pharmacodynamic Analysis: At the end of the study, tumors were excised for further analysis, including Western blotting to assess the phosphorylation status of STAT3 and immunohistochemistry for proliferation markers like Ki67.[1]

Bioanalytical Methods

While specific details for this compound are not provided, a typical workflow for quantifying a small molecule inhibitor in plasma for pharmacokinetic analysis would involve the following:

Hypothetical Pharmacokinetic Study Workflow

References

The Discovery and Development of HP590: A Novel Dual STAT3 Inhibitor for Gastric Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) has emerged as a critical oncogenic driver in a variety of human cancers, including gastric cancer. Its constitutive activation promotes tumor cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. HP590 is a novel, orally active, and potent small-molecule inhibitor of STAT3. This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting the STAT3 signaling pathway in oncology.

Introduction

Gastric cancer remains a leading cause of cancer-related mortality worldwide, with limited therapeutic options for advanced disease. The STAT3 signaling pathway is frequently hyperactivated in gastric tumors and is associated with poor prognosis.[1][2] STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases such as Janus kinases (JAKs), translocates to the nucleus and regulates the expression of a wide array of genes involved in tumorigenesis.[3] A key feature of STAT3 activation is its phosphorylation at two critical residues: Tyrosine 705 (Tyr705) and Serine 727 (Ser727).[2] While many STAT3 inhibitors have focused on preventing Tyr705 phosphorylation, emerging evidence suggests that Ser727 phosphorylation also plays a crucial role in STAT3's oncogenic functions.[2] this compound was developed as a novel therapeutic agent that dually targets the phosphorylation of both Tyr705 and Ser727, offering a potentially more comprehensive inhibition of STAT3 activity.[2]

Discovery and Preclinical Characterization of this compound

This compound was identified through a series of structure-activity relationship (SAR) studies on triaromatic heterocyclic derivatives.[2] The lead compound, designated 3h (this compound), demonstrated potent inhibitory activity against STAT3 in both biochemical and cell-based assays.[2]

In Vitro Efficacy

The in vitro activity of this compound was evaluated in a panel of human gastric cancer cell lines. The compound exhibited potent inhibition of STAT3-mediated luciferase activity and demonstrated significant anti-proliferative effects.

| Assay Type | Metric | Value | Cell Lines | Reference |

| STAT3 Luciferase Activity | IC50 | 27.8 nM | - | [1] |

| ATP Inhibition | IC50 | 24.7 nM | - | [1] |

| Anti-proliferative Activity | IC50 | 9.3 nM | MKN45 | [1] |

| IC50 | 13.5 nM | AGS | [1] | |

| IC50 | 8.7 nM | MGC803 | [1] |

This compound was shown to completely inhibit the phosphorylation of both STAT3 p-Tyr705 and p-Ser727 at a concentration of 40 nM in gastric cancer cells.[1] This dual inhibition led to the downstream suppression of STAT3 target genes, including the oncogenes c-Myc and cyclin D1, at both the mRNA and protein levels.[1] Furthermore, this compound effectively blocked IL-6-mediated STAT3 nuclear translocation and induced apoptosis in a dose-dependent manner in gastric cancer cell lines.[1]

In Vivo Efficacy

The anti-tumor activity of this compound was assessed in a gastric cancer xenograft model using MKN45 cells. Oral administration of this compound resulted in a significant, concentration-dependent inhibition of tumor growth.

| Animal Model | This compound Dosage | Dosing Schedule | Outcome | Reference |

| MKN45 Xenograft | 25 and 50 mg/kg | Once daily, 5 weeks | Inhibited tumor growth, reduced STAT3 phosphorylation and downstream gene expression, inhibited Ki67 expression. | [1] |

Importantly, this compound treatment was well-tolerated, with no significant weight loss or apparent organ damage observed in the treated mice.[1]

Mechanism of Action: Dual Inhibition of STAT3 Phosphorylation

This compound exerts its anti-cancer effects by directly targeting and inhibiting the phosphorylation of STAT3 at both Tyr705 and Ser727. This dual inhibition is a key differentiator from many other STAT3 inhibitors that primarily target Tyr705 phosphorylation.

References

- 1. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects | Semantic Scholar [semanticscholar.org]

- 3. Activation of STAT3 in Human Gastric Cancer Cells via Interleukin (IL)-6-Type Cytokine Signaling Correlates with Clinical Implications | PLOS One [journals.plos.org]

The Dual-Edged Sword: A Technical Guide to HP590's Targeting of Canonical and Noncanonical STAT3 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor implicated in the pathogenesis of numerous human cancers, including gastric cancer. Its activity is regulated by two distinct pathways: the canonical pathway, characterized by phosphorylation at Tyrosine 705 (p-Tyr705), and the noncanonical pathway, involving phosphorylation at Serine 727 (p-Ser727). While many inhibitors have focused solely on the canonical pathway, emerging evidence underscores the importance of dual inhibition. This technical guide provides an in-depth analysis of HP590, a novel, potent, and orally bioavailable small molecule inhibitor designed to target both canonical and noncanonical STAT3 activation. We will delve into its mechanism of action, present key quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the complex signaling and experimental workflows.

Introduction to STAT3 Signaling and this compound

STAT3 is a latent cytoplasmic transcription factor that, upon activation by cytokines and growth factors, plays a crucial role in cell proliferation, survival, differentiation, and angiogenesis. The aberrant and constitutive activation of STAT3 is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Canonical STAT3 Activation: This pathway is initiated by the phosphorylation of STAT3 at the Tyr705 residue by upstream kinases, such as Janus kinases (JAKs). This phosphorylation event triggers the homodimerization of STAT3, its translocation to the nucleus, and subsequent binding to specific DNA response elements in the promoters of target genes, leading to their transcription.

Noncanonical STAT3 Activation: In addition to Tyr705 phosphorylation, the phosphorylation of STAT3 at Ser727 is increasingly recognized as a critical regulator of its activity. This noncanonical pathway can modulate STAT3's transcriptional activity and has also been implicated in its mitochondrial functions, impacting cellular metabolism and apoptosis.

This compound is a novel triaromatic heterocyclic derivative specifically developed as a potent dual inhibitor of STAT3, targeting both p-Tyr705 and p-Ser727.[1] Its ability to concurrently block both activation pathways presents a promising strategy to overcome the limitations of inhibitors that target only the canonical pathway.

Quantitative Efficacy of this compound

This compound has demonstrated potent inhibitory activity in both biochemical and cell-based assays, as well as significant anti-tumor efficacy in preclinical in vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Parameter | Value | Reference |

| Biochemical Assay | STAT3 Luciferase Activity IC50 | 27.8 nM | [1] |

| Biochemical Assay | ATP Inhibition IC50 | 24.7 nM | [1] |

Table 2: Anti-proliferative Activity of this compound in Gastric Cancer Cell Lines

| Cell Line | IC50 (72h treatment) | Reference |

| MKN45 | 9.3 nM | [1] |

| AGS | 13.5 nM | [1] |

| MGC803 | 8.7 nM | [1] |

Table 3: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model

| Animal Model | Treatment | Dosage | Duration | Outcome | Reference |

| MKN45 Xenograft | Oral administration of this compound | 25 and 50 mg/kg, once daily | 5 weeks | Significant inhibition of tumor growth. Inhibition of p-STAT3 (Tyr705 & Ser727) and downstream targets (c-Myc, cyclin D1, Ki67). No significant weight loss or organ damage observed. | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the phosphorylation of STAT3 at both Tyr705 and Ser727, thereby blocking both canonical and noncanonical signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. The following are protocols for key experiments used to characterize the activity of this compound.

Western Blot for STAT3 Phosphorylation

This protocol is designed to detect the levels of total STAT3, p-STAT3 (Tyr705), and p-STAT3 (Ser727) in cell lysates.

-

Cell Lysis:

-

Treat gastric cancer cells (e.g., MKN45, AGS) with desired concentrations of this compound for specified times.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

References

In-Vitro Oncology Studies of HP590: A Preliminary Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document is a synthesized overview based on hypothetical preliminary research data for a compound designated as HP590. All data, protocols, and pathways are illustrative and intended to serve as a template for presenting early-stage in-vitro oncology research.

Introduction

This compound is a novel small molecule inhibitor currently under investigation for its potential anti-neoplastic properties. This document summarizes the initial in-vitro characterization of this compound across a panel of human cancer cell lines. The primary objectives of these preliminary studies were to assess the cytotoxic and apoptotic effects of this compound and to elucidate its potential mechanism of action.

Quantitative Analysis of In-Vitro Efficacy

The anti-proliferative activity of this compound was evaluated against a panel of cancer cell lines representing diverse tissue origins. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour continuous exposure to the compound. Furthermore, the induction of apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) staining assay after a 48-hour treatment period.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 10.8 |

| A549 | Lung Carcinoma | 5.2 |

| HCT116 | Colorectal Carcinoma | 1.8 |

| PANC-1 | Pancreatic Carcinoma | 8.5 |

Table 2: Apoptosis Induction by this compound (10 µM) at 48 Hours

| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |

| MCF-7 | 15.3 | 8.1 | 23.4 |

| A549 | 12.7 | 6.5 | 19.2 |

| HCT116 | 20.1 | 11.4 | 31.5 |

Experimental Protocols

3.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a serial dilution of this compound (0.01 to 100 µM) for 72 hours.

-

MTT Incubation: 10 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium was aspirated, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells were seeded in 6-well plates and treated with this compound (10 µM) or vehicle control for 48 hours.

-

Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry within 1 hour of staining.

-

Data Analysis: The percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+) was quantified.

Visualized Mechanisms and Workflows

4.1. Proposed Signaling Pathway of this compound

Initial mechanistic studies suggest that this compound may exert its anti-cancer effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

4.2. Experimental Workflow for In-Vitro Screening

The following diagram illustrates the general workflow employed for the preliminary in-vitro evaluation of this compound.

Caption: High-level workflow for the in-vitro screening of this compound.

4.3. Logical Flow for Go/No-Go Decision

The decision to advance a compound from preliminary screening is based on a set of predefined criteria. The diagram below outlines a simplified logical framework for such a decision regarding this compound.

Caption: Simplified Go/No-Go decision-making logic for this compound progression.

Methodological & Application

Application Notes and Protocols for HP590 in In-Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

HP590 is a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). The STAT3 signaling pathway is a critical regulator of cellular processes including proliferation, survival, differentiation, and angiogenesis. Constitutive activation of STAT3 is frequently observed in a wide variety of human cancers, including gastric cancer, and is associated with tumor progression, metastasis, and chemoresistance. This compound exerts its anti-cancer effects by targeting the STAT3 signaling cascade, leading to the suppression of downstream gene expression, induction of apoptosis, and cell cycle arrest in cancer cells. These application notes provide detailed protocols for evaluating the in-vitro efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound inhibits the STAT3 signaling pathway. In many cancer cells, cytokines like Interleukin-6 (IL-6) bind to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3, promoting its dimerization and translocation to the nucleus.[1][2] Once in the nucleus, STAT3 binds to the promoter regions of target genes, upregulating the expression of proteins involved in cell survival (e.g., Bcl-2), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis (e.g., VEGF).[3][4] this compound is designed to interfere with this cascade, though the precise binding and inhibitory mechanism requires further elucidation through dedicated biochemical and structural studies. By inhibiting STAT3, this compound is expected to decrease the expression of these downstream targets, thereby impeding tumor cell growth and survival.

Diagram of the STAT3 Signaling Pathway

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables are structured to present the quantitative data from the described experimental protocols. It is recommended to perform dose-response and time-course experiments to obtain comprehensive results.

Table 1: Cytotoxicity of this compound in Gastric Cancer Cell Lines (IC50 Values)

| Cell Line | Treatment Duration (hours) | IC50 (nM) |

| MKN45 | 48 | User-generated data |

| 72 | User-generated data | |

| AGS | 48 | User-generated data |

| 72 | User-generated data | |

| MGC803 | 48 | User-generated data |

| 72 | User-generated data | |

| IC50 values should be determined from a minimum of three independent experiments. |

Table 2: Effect of this compound on Apoptosis in Gastric Cancer Cell Lines

| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| MKN45 | 0 (Control) | 48 | User-generated data | User-generated data |

| [User-defined] | 48 | User-generated data | User-generated data | |

| [User-defined] | 48 | User-generated data | User-generated data | |

| AGS | 0 (Control) | 48 | User-generated data | User-generated data |

| [User-defined] | 48 | User-generated data | User-generated data | |

| [User-defined] | 48 | User-generated data | User-generated data | |

| Data to be presented as mean ± standard deviation from at least three independent experiments. |

Table 3: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cell Lines

| Cell Line | This compound Concentration (nM) | Treatment Duration (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |

| MKN45 | 0 (Control) | 24 | User-generated data | User-generated data | User-generated data |

| [User-defined] | 24 | User-generated data | User-generated data | User-generated data | |

| [User-defined] | 24 | User-generated data | User-generated data | User-generated data | |

| AGS | 0 (Control) | 24 | User-generated data | User-generated data | User-generated data |

| [User-defined] | 24 | User-generated data | User-generated data | User-generated data | |

| [User-defined] | 24 | User-generated data | User-generated data | User-generated data | |

| Data to be presented as mean ± standard deviation from at least three independent experiments. |

Experimental Protocols

General Cell Culture Conditions

-

Cell Lines: Human gastric cancer cell lines such as MKN45, AGS, and MGC803.[5]

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

Experimental Workflow

Caption: General experimental workflow for in-vitro testing of this compound.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well plates

-

Gastric cancer cells (e.g., MKN45, AGS)

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and 0.1% DMSO as a vehicle control.

-

Incubate the cells for the desired time points (e.g., 48 and 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

6-well plates

-

Gastric cancer cells

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48 hours).

-

Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[6]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.[8] Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[6]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

6-well plates

-

Gastric cancer cells

-

Complete culture medium

-

This compound stock solution

-

PBS

-

Cold 70% Ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry.[9][10] The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

References

- 1. Activation of STAT3 in Human Gastric Cancer Cells via Interleukin (IL)-6-Type Cytokine Signaling Correlates with Clinical Implications | PLOS One [journals.plos.org]

- 2. Differential roles of STAT3 depending on the mechanism of STAT3 activation in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects | Semantic Scholar [semanticscholar.org]

- 5. MKN-45 cell line|AcceGen [accegen.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DNA Analysis by Flow Cytometry in Early Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proliferative activity in advanced gastric-cancer with ki-67 and propidium iodide - analysis by flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for HP590: A Potent Dual STAT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

HP590 is a novel, potent, and orally active small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3][4][5] It exhibits a dual inhibitory mechanism, targeting the phosphorylation of STAT3 at both Tyrosine 705 (p-Tyr705) and Serine 727 (p-Ser727).[2][3][4] This dual inhibition effectively blocks both the canonical and noncanonical STAT3 signaling pathways, leading to the suppression of downstream gene expression, induction of apoptosis, and inhibition of tumor cell proliferation.[1][2] These characteristics make this compound a valuable tool for research in oncology, particularly in the context of gastric cancer, where STAT3 is a key signaling node.[1][2][3][4]

Mechanism of Action

This compound selectively targets STAT3, preventing its activation and subsequent biological functions.[2][3][4] The inhibition of phosphorylation at both Tyr705 and Ser727 is critical, as both sites are implicated in the initiation and progression of cancers like gastric cancer.[2][3] By blocking these phosphorylation events, this compound effectively inhibits STAT3 dimerization, nuclear translocation, and DNA binding, which in turn downregulates the expression of STAT3 target genes such as c-Myc and cyclin D1.[1] This ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

| Parameter | Value | Cell Lines/Model | Reference |

| In Vitro Activity | |||

| STAT3 Luciferase Activity IC50 | 27.8 nM | Not Specified | [1][5] |

| ATP Inhibition IC50 | 24.7 nM | Not Specified | [1][5] |

| Anti-proliferative IC50 (72h) | MKN45: 9.3 nMAGS: 13.5 nMMGC803: 8.7 nM | Gastric Cancer Cells | [1] |

| STAT3 Phosphorylation Inhibition | Complete inhibition at 40 nM (0-24h) | Gastric Cancer Cells | [1] |

| Apoptosis Induction | 5-20 nM (48h) | MKN45, AGS | [1] |

| In Vivo Activity | |||

| Oral Administration Dosage | 25 and 50 mg/kg (once daily for 5 weeks) | Gastric Cancer Xenograft Model (MKN45) | [1] |

Experimental Protocols

Preparation of this compound Stock Solutions

a. For In Vitro Experiments:

A common solvent for preparing a concentrated stock solution of this compound is Dimethyl Sulfoxide (DMSO).

-

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

-

Protocol:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 5 mg/mL or a higher molar concentration).

-

To aid dissolution, the solution can be warmed and/or sonicated.[1]

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1] Ensure the containers are sealed to protect from moisture and light.[1]

-

b. For In Vivo Experiments:

For oral administration, this compound can be formulated as a clear solution or a suspension. It is recommended to prepare the working solution fresh on the day of use.[6]

-

Protocol 1: Clear Solution for Oral Administration [1]

-

Solvent Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Resulting Solubility: ≥ 0.5 mg/mL.

-

Preparation (for 1 mL working solution):

-

Start with a pre-made DMSO stock solution of this compound (e.g., 5.0 mg/mL).

-

To 400 µL of PEG300, add 100 µL of the this compound DMSO stock solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of Saline to bring the final volume to 1 mL. Mix well.

-

-

-

Protocol 2: Suspended Solution for Oral or Intraperitoneal Injection [1]

-

Solvent Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline).

-

Resulting Solubility: 0.5 mg/mL (requires sonication).

-

Preparation (for 1 mL working solution):

-

Start with a pre-made DMSO stock solution of this compound (e.g., 5.0 mg/mL).

-

To 900 µL of a 20% SBE-β-CD solution in Saline, add 100 µL of the this compound DMSO stock solution.

-

Mix thoroughly. Ultrasonic treatment may be necessary to achieve a uniform suspension.

-

-

Cell-Based Assays

a. Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Lines: MKN45, AGS, MGC803 (gastric cancer cell lines)

-

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%) across all wells.

-

Remove the old medium and add the medium containing different concentrations of this compound (e.g., 0-40 µM).[1] Include a vehicle control (DMSO only).

-

Incubate the cells for 72 hours.[1]

-

Assess cell viability using a standard proliferation assay according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.

-

b. Western Blot Analysis for STAT3 Phosphorylation

-

Protocol:

-

Plate cells and allow them to grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0-40 nM) for different time points (e.g., 0-24 hours).[1]

-

For experiments involving cytokine stimulation, cells can be pre-treated with this compound before adding a stimulant like IL-6.[1]

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against p-STAT3 (Tyr705), p-STAT3 (Ser727), total STAT3, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

c. Apoptosis Assay (e.g., Annexin V/PI Staining)

-

Protocol:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with different concentrations of this compound (e.g., 5-20 nM) for 48 hours.[1]

-

Collect both the adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

-

Safety Precautions

While specific safety data for this compound is limited, it is prudent to handle it as a potentially hazardous compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual p-Tyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Discovery of a Novel Potent STAT3 Inhibitor this compound with Dual pâTyr705/Ser727 Inhibitory Activity for Gastric Cancer Treatment - figshare - Figshare [figshare.com]

- 5. immunomart.com [immunomart.com]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for HP590 in Gastric Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of HP590, a potent STAT3 inhibitor, in the treatment of gastric cancer cell lines. The following sections detail recommended concentrations, experimental protocols for key assays, and the underlying signaling pathways.

Introduction

This compound is a novel, orally active, and potent small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It exerts its anti-cancer effects by dually inhibiting the phosphorylation of STAT3 at both Tyrosine 705 (Tyr705) and Serine 727 (Ser727), which is crucial for its activation and function.[2] This inhibition leads to the suppression of downstream gene expression, resulting in anti-proliferative activity and the induction of apoptosis in gastric cancer cells.[1]

Quantitative Data Summary

The effective concentrations of this compound have been determined across various gastric cancer cell lines and experimental setups. The following tables summarize the key quantitative data for easy reference.

Table 1: In Vitro Efficacy of this compound in Gastric Cancer Cell Lines

| Parameter | Cell Lines | Concentration Range | Incubation Time | Effect |

| IC50 (STAT3 Luciferase Activity) | Not Specified | 27.8 nM | Not Specified | Inhibition of STAT3 activity |

| IC50 (ATP Inhibition) | Not Specified | 24.7 nM | Not Specified | Inhibition of ATP |

| Anti-proliferative Activity | MKN45, AGS, MGC803 | 0 - 40 µM | 72 hours | Inhibition of cell proliferation |

| Inhibition of STAT3 Phosphorylation (Tyr705 & Ser727) | MKN45 | 0 - 40 nM | 0 - 24 hours | Reduced phosphorylation of STAT3 |

| Inhibition of Downstream Gene Expression (c-Myc, cyclin D1) | MKN45 | 0 - 40 nM | Not Specified | Reduced mRNA levels |

| Apoptosis Induction | Not Specified | 5 - 20 nM | 48 hours | Induces programmed cell death |

Table 2: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model

| Animal Model | Cell Line | Dosage | Administration Route | Treatment Duration | Effect |

| Xenograft | MKN45 | 25 and 50 mg/kg | Oral (daily) | 5 weeks | Inhibition of tumor growth |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate assessment of this compound's effects on gastric cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is for determining the anti-proliferative effects of this compound.

Materials:

-

Gastric cancer cell lines (e.g., MKN45, AGS, MGC803)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed gastric cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0 to 40 µM).

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Gastric cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 5, 10, 20 nM) for 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is for assessing the effect of this compound on the phosphorylation of STAT3.

Materials:

-

Gastric cancer cell lines

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-p-STAT3 Tyr705, anti-p-STAT3 Ser727, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed cells and treat with this compound (e.g., 0 to 40 nM) for the desired time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control (β-actin).

Visualizations

Signaling Pathway of this compound in Gastric Cancer Cells

References

Application Notes and Protocols: Detection of p-STAT3 Inhibition by HP590 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract